Tedizolid

Descripción general

Descripción

Tedizolid es un antibiótico sintético que pertenece a la clase de las oxazolidinonas. Se utiliza principalmente para tratar infecciones bacterianas agudas de la piel y las estructuras cutáneas causadas por bacterias grampositivas susceptibles, incluido el Staphylococcus aureus resistente a la meticilina (SARM) y el Enterococcus faecium resistente a la vancomicina . El fosfato de this compound es un profármaco que se convierte in vivo en el compuesto activo this compound .

Aplicaciones Científicas De Investigación

Tedizolid tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de las oxazolidinonas.

Biología: Se utiliza para investigar los mecanismos de resistencia bacteriana y la eficacia de los nuevos antibióticos.

Medicina: This compound se estudia ampliamente por su potencial terapéutico en el tratamiento de infecciones bacterianas resistentes

Mecanismo De Acción

Tedizolid ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas bacterianas. Se une al ARN ribosómico 23S de la subunidad 50S del ribosoma bacteriano, impidiendo la formación del complejo de iniciación para la síntesis de proteínas . Este mecanismo es similar al de otras oxazolidinonas pero con mayor potencia y una menor frecuencia de desarrollo de resistencia .

Análisis Bioquímico

Biochemical Properties

Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis, leading to the bacteriostatic effect of this compound .

Cellular Effects

This compound has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as MRSA, Streptococcus pneumoniae, and VRE . It has been shown to be more effective and more tolerable than linezolid, another oxazolidinone-class antibiotic . This compound does not appear to interact with serotonergic agents in clinical studies .

Molecular Mechanism

This compound phosphate is a prodrug that is rapidly converted to the active compound this compound by nonspecific phosphatases . It primarily inhibits bacterial protein synthesis, proving to be effective in the treatment of certain Gram-positive bacterial infections .

Temporal Effects in Laboratory Settings

This compound displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, this compound exhibits activity against the majority of Gram-positive bacteria . Long-term use of this compound is well tolerated, with nausea being the most commonly reported adverse effect associated with its use .

Dosage Effects in Animal Models

In non-neutropenic animals, a dose-response enhancement was observed with this compound and lower exposures were required compared to neutropenic cohorts . The recommended dosage for treatment is 200 mg once daily for a total duration of six days .

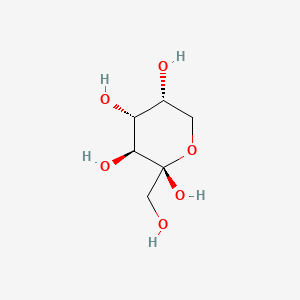

Metabolic Pathways

This compound is primarily metabolized by the liver as an inactive sulphate conjugate (phase II reaction), with no metabolism by cytochrome P-450 enzymes . It is primarily excreted as an inactive sulfate metabolite in the feces and urine .

Transport and Distribution

This compound displays a high bioavailability, allowing for once-daily dosing and easy intravenous-to-oral conversion . It has a larger volume of distribution compared to linezolid .

Subcellular Localization

While there is limited information available on the specific subcellular localization of this compound, it is known that this compound does not stably associate with eukaryotic mitochondria . This may contribute to its lower potential for mitochondrial toxicity compared to other antibiotics in its class .

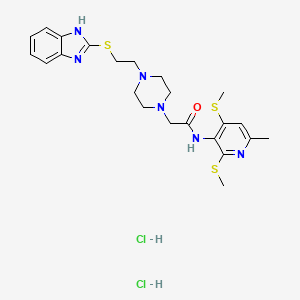

Métodos De Preparación

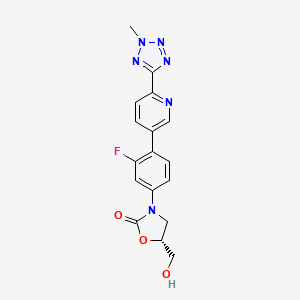

El fosfato de tedizolid se sintetiza mediante un proceso de varios pasos que implica el acoplamiento de intermedios específicos. Un método común implica la reacción de (5R)-3-(4-bromo-3-fluorofenil)-5-(hidroximetil)oxazolidin-2-ona con éster de pinacol de ácido 2-(2-metil-2H-tetrazol-5-il)piridina-5-borónico . La reacción se lleva a cabo típicamente bajo atmósfera de nitrógeno con un catalizador de paladio y etanoato de potasio en 1,4-dioxano a temperaturas elevadas . El producto se purifica luego mediante recristalización para obtener fosfato de this compound de alta pureza .

Análisis De Reacciones Químicas

Tedizolid experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes derivados de oxazolidinona.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar varios derivados

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

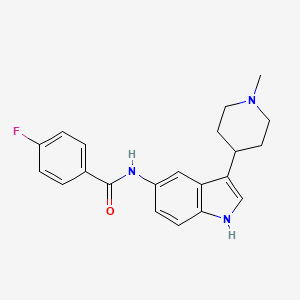

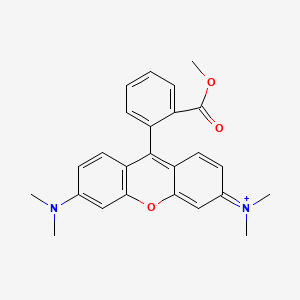

Comparación Con Compuestos Similares

Tedizolid a menudo se compara con la linezolid, otro antibiótico oxazolidinona. Si bien ambos compuestos comparten un mecanismo de acción similar, this compound es más potente y tiene una vida media más larga . This compound también tiene un mejor perfil de seguridad con menos efectos secundarios hematológicos en comparación con la linezolid . Otros compuestos similares incluyen:

Linezolid: El primer antibiótico oxazolidinona con un amplio espectro de actividad contra bacterias grampositivas.

Radezolid: Una oxazolidinona más nueva con actividad mejorada contra cepas resistentes.

Contezolid: Otra oxazolidinona con un espectro de actividad similar pero diferentes propiedades farmacocinéticas

La singularidad de this compound reside en su mayor potencia, mejor perfil de seguridad y efectividad contra cepas bacterianas resistentes, lo que lo convierte en una valiosa adición a la clase de antibióticos oxazolidinona .

Propiedades

IUPAC Name |

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234975 | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

856866-72-3 | |

| Record name | Tedizolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)